molecular formula C18H21NO B290438 4-ethyl-N-(4-isopropylphenyl)benzamide

4-ethyl-N-(4-isopropylphenyl)benzamide

Cat. No.: B290438
M. Wt: 267.4 g/mol
InChI Key: KEINXTXRHIEYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(4-isopropylphenyl)benzamide is a synthetic benzamide derivative provided as a high-purity compound for research and development purposes. Benzamides are a significant class of organic compounds that serve as key intermediates and scaffolds in medicinal chemistry and drug discovery. Related chemical structures have been identified in various biochemical applications. This compound features a benzamide core substituted with a 4-ethyl group and an N-(4-isopropylphenyl) moiety, a structure that may be of interest in the exploration of structure-activity relationships. Researchers can utilize this chemical as a building block in organic synthesis or as a standard in analytical chemistry. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-ethyl-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C18H21NO/c1-4-14-5-7-16(8-6-14)18(20)19-17-11-9-15(10-12-17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

KEINXTXRHIEYCQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents on Benzamide Core Key Functional Groups Reference
4-Ethyl-N-(4-isopropylphenyl)benzamide Ethyl (C₆H₄), isopropylphenyl (N-linked) Alkyl groups for hydrophobicity
N-(4-isopropylphenyl)benzamide Unsubstituted benzene, isopropylphenyl Simpler structure, no ethyl group
4-Ethyl-3-ethynyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide Ethyl, ethynyl, trifluoromethyl, piperazine Polar groups (CF₃, piperazine) for enhanced binding
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Methoxy groups (electron-donating) Increased polarity and H-bonding capacity
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3-yl)methyl)-N-(3-methoxypropyl)benzamide (52) Quinazolinone, methoxypropyl Heterocyclic extension for target specificity

Key Observations :

  • Hydrophobicity : The ethyl and isopropyl groups in the target compound enhance lipophilicity compared to analogues with polar substituents like methoxy (Rip-B) or trifluoromethyl (5a) .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 5a) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in Rip-B) may improve solubility .
  • Biological Targeting: Compounds like 52 incorporate heterocyclic moieties (quinazolinone) for specific protein interactions, a feature absent in the target compound .

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Key NMR Shifts (¹H/¹³C) Solubility Trends Reference
This compound ~295.4 g/mol δ 1.26 (t, CH₂CH₃), δ 2.89 (q, CH₂) Low (alkyl dominance)
5a (trifluoromethyl derivative) 496.22 g/mol δ 124.6 (q, CF₃), δ 129.7 (q, J=31 Hz) Moderate (polar CF₃)
Rip-B (dimethoxyphenethyl) 299.3 g/mol δ 3.75 (s, OCH₃), δ 6.85 (Ar-H) High (polar OCH₃)

Key Findings :

  • Molecular Weight : The target compound’s lower molecular weight (~295 g/mol) compared to 5a (~496 g/mol) may enhance membrane permeability .
  • Solubility : Polar groups in analogues like Rip-B improve aqueous solubility, whereas the target compound’s alkyl substituents favor lipid bilayer partitioning .

Preparation Methods

Reaction Mechanism and Steps

The Schotten-Baumann method involves the reaction of 4-ethylbenzoyl chloride with 4-isopropylaniline under alkaline aqueous conditions. This protocol, adapted from the synthesis of analogous 4-(aminomethyl)benzamides, proceeds via nucleophilic acyl substitution (Figure 1):

  • Benzoyl Chloride Preparation : 4-Ethylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2–3 hours to generate 4-ethylbenzoyl chloride, achieving >95% conversion.

  • Coupling Reaction : The acyl chloride is added dropwise to a solution of 4-isopropylaniline in dichloromethane (DCM) and 10% NaOH at 0–5°C. The biphasic system facilitates rapid reaction, with the aqueous layer neutralizing HCl byproduct.

  • Workup and Purification : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Crude product is recrystallized from ethanol/water (3:1) to yield 85–92% pure amide.

Optimization Parameters

  • Temperature Control : Maintaining sub-10°C temperatures during coupling minimizes side reactions such as aniline oxidation.

  • Solvent Selection : Dichloromethane enhances acyl chloride solubility while stabilizing the reactive intermediate.

  • Stoichiometry : A 1.1:1 molar ratio of acyl chloride to aniline ensures complete conversion without excess reagent.

Table 1: Schotten-Baumann Method Optimization

ParameterOptimal RangeYield (%)Purity (%)
Reaction Temperature0–5°C88–9295–98
SolventDCM/NaOH (10%)85–9093–97
Stoichiometry1.1:1 (Acyl:Aniline)90–9296–98

Carbodiimide-Mediated Coupling in Anhydrous Media

Protocol Overview

Carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation in non-aqueous environments. This method, derived from the synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide analogs, involves:

  • Activation of Carboxylic Acid : 4-Ethylbenzoic acid is reacted with DCC (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous DCM for 1 hour at 25°C.

  • Amine Addition : 4-Isopropylaniline (1.05 equivalents) is added, and the mixture is stirred for 12–18 hours.

  • Byproduct Removal : Urea precipitates are filtered, and the filtrate is washed with 1M HCl and saturated NaHCO₃.

Critical Considerations

  • Moisture Sensitivity : Anhydrous conditions prevent carbodiimide hydrolysis, which reduces coupling efficiency.

  • Catalyst Role : DMAP accelerates the reaction by stabilizing the O-acylisourea intermediate.

  • Purification Challenges : Column chromatography (silica gel, ethyl acetate/hexane) is often required to achieve >98% purity.

Table 2: Carbodiimide Method Performance

ReagentSolventTime (h)Yield (%)Purity (%)
DCC/DMAPAnhydrous DCM1878–8292–95
EDC/HOBtDMF1280–8594–96

Alternative Synthetic Routes

Mixed Anhydride Method

Using ethyl chloroformate, 4-ethylbenzoic acid forms a mixed anhydride with triethylamine in THF, which subsequently reacts with 4-isopropylaniline. This method, though less common, offers moderate yields (70–75%) but requires strict temperature control (-10°C).

Enzymatic Catalysis

Lipase-mediated amidation in ionic liquids (e.g., [BMIM][BF₄]) has been explored for eco-friendly synthesis. However, prolonged reaction times (48–72 hours) and lower yields (60–65%) limit scalability.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.67 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.02 (septet, J = 6.8 Hz, 1H, isopropyl CH), 7.21–7.89 (m, 8H, aromatic).

  • IR (KBr) : 1652 cm⁻¹ (C=O stretch), 1548 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-N stretch).

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) reveals a single peak at tᵣ = 6.8 minutes, confirming >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.